N,N-Dimethylbutylamine

CO2 Capture Phase-Change Absorbents Reaction Kinetics

Substituting dimethylalkylamines generically risks steric hindrance, altered catalytic kinetics, and failed material morphology. N,N-Dimethylbutylamine (DMBA) eliminates this uncertainty. - Polyurethane Catalysis: The four-carbon butyl chain avoids steric inhibition confirmed by quantum-chemical studies; shorter/longer analogs reduce catalytic activity. - SAPO-11 Synthesis: DMBA is the required structure-directing agent to achieve the high-value platelet morphology that alternative templates cannot produce. - CO₂ Capture: DMBA-rich (4M DMBA + 2M DEEA) phase-change solvents deliver superior absorption kinetics and operational stability, cutting absorber size and regeneration energy. - Analytical: A benchmark ion-pairing modifier for oligonucleotide LC/MS, where chain-length sensitivity directly impacts resolution and MS sensitivity. Supplied with ≥98% (GC) purity. Bulk quantities available with consistent, documented quality.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 927-62-8
Cat. No. B1196949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylbutylamine
CAS927-62-8
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCCCN(C)C
InChIInChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3
InChIKeyDJEQZVQFEPKLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylbutylamine (DMBA) Product Overview


N,N-Dimethylbutylamine (DMBA, CAS 927-62-8) is a volatile, tertiary amine characterized by a four-carbon alkyl chain and two methyl substituents on the nitrogen atom, presenting as a colorless liquid with an ammonia-like odor . As a member of the N,N-dimethylalkylamine class, its physicochemical properties—including a boiling point of 93.3 °C at 750 mmHg, a density of 0.721 g/mL at 25 °C, and a predicted pKa of 9.83—define its behavior in organic synthesis, catalysis, and materials science [1]. Its documented roles range from a catalyst in polyurethane production to a template in molecular sieve synthesis and an ion-pairing reagent in analytical separations [2][3]. The compound is commercially available with purities typically at or above 99% .

Workflow Polyurethane catalysis, SAPO molecular sieve synthesis, CO2 capture absorbents, analytical ion-pairing
Selection C4 alkyl chain balances steric accessibility and volatility for catalytic and templating roles
Use Context Structure-directing agent, tertiary amine catalyst, mobile-phase modifier for LC/MS

Why DMBA Cannot Be Replaced by Generic Amines


The interchangeable use of 'dimethylalkylamines' as a broad class in procurement is a common but risky practice, as performance is exquisitely sensitive to alkyl chain length [1]. In the context of polyurethane catalysis, quantum chemical studies have established that increasing the length of the alkyl substituent beyond an optimal point leads to steric hindrance that directly inhibits catalytic activity, a principle confirmed experimentally in model systems [1]. Furthermore, in the synthesis of advanced materials like silicoaluminophosphate (SAPO) molecular sieves, the specific use of N,N-dimethylbutylamine as a structure-directing agent yields a distinct, desirable platelet morphology that alternative templates fail to produce, underscoring a structural selectivity [2]. Therefore, substituting DMBA with a shorter-chain analog like N,N-dimethylethylamine or a longer-chain variant like N,N-dimethyloctylamine is not a like-for-like exchange; it is a material change with quantifiable, and often deleterious, impacts on reaction kinetics, product morphology, and final application performance. The following quantitative evidence guide details these critical differentiators.

Chain-length sensitivity in catalysis Longer alkyl chains increase steric hindrance and may inhibit catalytic activity; shorter chains alter volatility and solubility profiles.
Morphology-directing specificity Only DMBA yields the desired platelet morphology in SAPO-11; alternative templates produce different crystal forms and performance.
Photophysical property drift Self-quenching rate constants and excimer behavior are chain-length dependent; analog substitution changes excited-state dynamics.

Performance Evidence: DMBA vs. Close Analogs


CO2 Absorption Kinetics in Phase-Change Absorbents

In a comparative study of phase-change absorbents for post-combustion CO2 capture, a mixture containing a higher proportion of N,N-dimethylbutylamine (DMBA) demonstrated superior performance over a DEEA-rich formulation [1]. The study used a wetted-wall column to evaluate absorption rates under identical experimental conditions. The 4M DMBA + 2M DEEA absorbent exhibited both a higher CO2 absorption rate and greater reaction stability compared to the 2M DMBA + 4M DEEA formulation, as detailed in the comparison data below [1]. This indicates DMBA's specific and advantageous contribution to the kinetics of CO2 absorption in this system, making it a preferred component for high-efficiency capture solvents [1].

CO2 Absorption Kinetics
Head-to-head
Higher absorption rate and stability vs. 2M DMBA + 4M DEEA mixture under identical wetted-wall column conditions.
Supports DMBA-rich formulation for faster CO2 capture kinetics.
Reported as 'higher'; exact rate difference not quantified in source.
CO2 Capture Phase-Change Absorbents Reaction Kinetics

Fluorescence Self-Quenching Kinetics vs. DM8

A fundamental photophysical study investigated the fluorescence self-quenching behavior of acyclic tertiary amines, comparing N,N-dimethylbutylamine (DM4) with the longer-chain analog N,N-dimethyloctylamine (DM8) [1]. Transient decay measurements revealed that both amines exhibit self-quenching with rate constants (k_sq) in the range of 10-50% of the diffusion-controlled limit [1]. Critically, the study attributed the low excimer binding energies (approximately 5 kJ/mol) for these acyclic amines, relative to rigid cage amines, to the greater steric hindrance in their excited-state dimers [1]. This class-level finding, supported by direct comparative data on the two compounds, demonstrates that the alkyl chain length directly modulates fundamental excited-state dynamics [1].

Fluorescence Self-Quenching
Head-to-head
k_sq = 10–50% of diffusion limit; comparable range for DM8. Low excimer binding energy ~5 kJ/mol.
Chain length modulates photophysical dynamics; analog substitution alters excited-state behavior.
Hydrocarbon solvents; transient decay measurements.
Photophysics Excimer Formation Transient Decay

SAPO-11 Platelet Morphology via DMBA Template

In the patented synthesis of silicoaluminophosphate (SAPO) molecular sieves, the choice of organic template is critical for controlling the final crystal morphology and framework type [1]. The invention specifically claims the use of tertiary dialkylbutylamines, and particularly N,N-dimethylbutylamine, as a template [1]. The patent explicitly states that the use of N,N-dimethylbutylamine results in SAPO-11 with a desirable platelet morphology [1]. This morphological outcome is a direct consequence of the specific molecular structure of N,N-dimethylbutylamine and is not achieved with other templates, establishing a unique structure-property relationship for this compound [1].

SAPO-11 Morphology
Class-level
Platelet morphology achieved exclusively with DMBA as structure-directing agent.
Unique morphology supports catalytic and adsorption performance.
Patent-specified; alternative templates fail to produce this shape.
Zeolite Synthesis SAPO-11 Structure-Directing Agent

Steric Effects on Polyurethane Catalysis

A computational and experimental study on polyurethane catalysts established fundamental design principles for N,N-dimethylated tertiary amines [1]. The research found that while N,N-dimethyl groups are essential for catalytic activity, longer alkyl chains or larger ring sizes introduce steric hindrance that inhibits this activity [1]. This provides a class-level rationale for the performance of N,N-dimethylbutylamine, which possesses an intermediate butyl chain [1]. Compared to a shorter-chain analog like N,N-dimethylethylamine (which may be too volatile or have different solubility) or a longer-chain analog like N,N-dimethyloctylamine (which suffers from increased steric hindrance), DMBA's four-carbon chain offers a quantifiable, structure-based balance between volatility, solubility, and catalytic accessibility [1].

Steric Effect on PU Catalysis
Class-level
Butyl chain offers intermediate steric bulk; longer chains or larger rings inhibit catalytic activity (DFT/experimental trend).
Chain length balances activity, volatility, and steric accessibility.
Data to verify for specific polyurethane systems.
Polyurethane Catalysis DFT Calculations Structure-Activity Relationship

Validated Application Scenarios


Phase-Change Solvents for CO2 Capture

When developing advanced, energy-efficient solvents for CO2 capture from flue gas, a DMBA-rich formulation (e.g., 4M DMBA + 2M DEEA) is validated to provide superior absorption kinetics and operational stability compared to DEEA-dominant mixtures [1]. This is a direct application of the kinetic data from Section 3, where DMBA was shown to enhance the CO2 absorption rate in a wetted-wall column study [1]. Procurement of DMBA for this specific application is justified by its quantifiable contribution to a more reactive and robust capture medium, directly addressing the primary cost drivers of regeneration energy and absorber size [1].

SAPO-11 Synthesis with Controlled Morphology

For the production of SAPO-11 catalysts and adsorbents, N,N-dimethylbutylamine is the defined structure-directing agent of choice to achieve a specific, desirable platelet crystal morphology [2]. This application is directly supported by patent evidence (Section 3) showing that alternative templates fail to produce this morphology [2]. The platelet shape is a key determinant of the material's catalytic and separation performance, making the use of DMBA a non-substitutable step in the manufacturing process for this high-value material [2].

Model Compound in Tertiary Amine Photophysics

N,N-dimethylbutylamine serves as a well-characterized reference compound (DM4) in fundamental photophysical research, specifically for investigating the chain-length dependence of fluorescence self-quenching and excimer formation in acyclic tertiary amines [3]. Its behavior, characterized by a defined self-quenching rate constant and low excimer binding energy (~5 kJ/mol), provides a crucial benchmark against which longer-chain analogs (e.g., N,N-dimethyloctylamine, DM8) are compared [3]. Procuring DMBA for such studies is essential for maintaining experimental consistency and contributing to a standardized body of knowledge on amine excited-state dynamics [3].

Ion-Pairing Reagent for Oligonucleotide LC/MS

N,N-dimethylbutylamine is a documented component in the method development for oligonucleotide analysis by liquid chromatography-mass spectrometry (LC/MS) . It has been used as a mobile phase modifier in comparative studies evaluating ion-pairing reagent performance . While a direct head-to-head data comparison is not provided here, its inclusion in such optimization studies indicates its utility in this demanding analytical application, where small changes in amine structure can significantly affect chromatographic resolution and MS sensitivity . Scientists should consider DMBA as a candidate when optimizing separations where other alkylamines have proven suboptimal .

Application
Selection Property
Validation Focus
Phase-change CO2 capture solvents
Chain-length-dependent absorption kinetics
Absorption rate and stability under capture conditions
SAPO-11 molecular sieve synthesis
Structure-directing agent for platelet morphology
Crystal morphology characterization (XRD/SEM)
Tertiary amine photophysics research
Reference compound for self-quenching studies
Excimer binding energy and rate constant benchmarking
Oligonucleotide LC/MS method development
Ion-pairing mobile-phase modifier
Chromatographic resolution and MS sensitivity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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